molecular formula C10H15NO2S B028668 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde CAS No. 108408-49-7

4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde

Cat. No. B028668
CAS RN: 108408-49-7
M. Wt: 213.3 g/mol
InChI Key: IKTBSMDXUBZLCU-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that belongs to the class of thiophenes and has a molecular formula of C11H15NO2S. This compound has been synthesized using various methods and has shown potential for various applications in the field of science.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. This property has been utilized in the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde are yet to be fully explored. However, some studies have shown that the compound has low toxicity and does not have any significant effects on the growth of cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde in lab experiments is its fluorescent property, which makes it a useful tool for detecting metal ions in biological systems. The compound is also easy to synthesize, making it readily available for use in experiments. However, the limitations of using this compound include its limited solubility in water and its sensitivity to light.

Future Directions

There are several future directions for the use of 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde in scientific research. Some of these include the development of new fluorescent probes for detecting metal ions in biological systems, the synthesis of new compounds with potential applications in medicine, and the exploration of the biochemical and physiological effects of the compound. Additionally, further research is needed to optimize the synthesis method of the compound and to improve its solubility in water.
In conclusion, 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde is a promising compound for various scientific research applications. Its unique properties make it a useful tool for detecting metal ions in biological systems, and its potential for the synthesis of new compounds with applications in medicine is exciting. Further research is needed to fully understand the mechanism of action of the compound and to explore its biochemical and physiological effects.

Synthesis Methods

One of the methods for the synthesis of 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde is the reaction of 3-ethoxythiophene-2-carbaldehyde with dimethylamine in the presence of a catalyst. Another method involves the reaction of ethyl 4-bromo-3-ethoxythiophene-2-carboxylate with dimethylamine in the presence of a palladium catalyst.

Scientific Research Applications

The compound 4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde has shown potential for various scientific research applications. It has been used as a fluorescent probe for detecting metal ions such as copper and zinc in biological systems. It has also been used in the synthesis of other compounds with potential applications in the field of medicine.

properties

CAS RN

108408-49-7

Product Name

4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde

InChI

InChI=1S/C10H15NO2S/c1-4-13-10-8(5-11(2)3)7-14-9(10)6-12/h6-7H,4-5H2,1-3H3

InChI Key

IKTBSMDXUBZLCU-UHFFFAOYSA-N

SMILES

CCOC1=C(SC=C1CN(C)C)C=O

Canonical SMILES

CCOC1=C(SC=C1CN(C)C)C=O

synonyms

2-Thiophenecarboxaldehyde,4-[(dimethylamino)methyl]-3-ethoxy-(9CI)

Origin of Product

United States

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